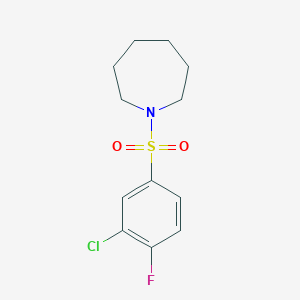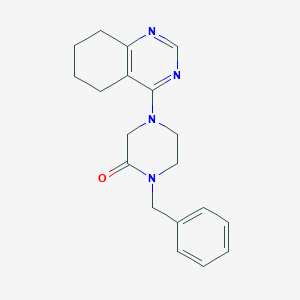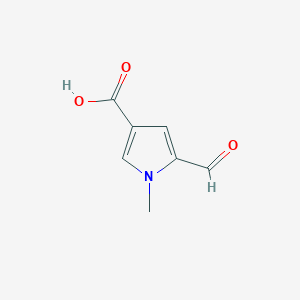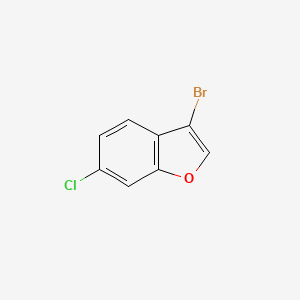
1-((3-Chloro-4-fluorophenyl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)azepane, also known as CFSA, is a chemical compound that has attracted attention in scientific research. It has a molecular formula of C12H15ClFNO2S and an average mass of 291.769 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Fuel Cell Applications
Research on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, demonstrates their promise for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).
Ionic Liquids and Green Chemistry
Azepane, a seven-member alicyclic secondary amine, has been used to synthesize a new family of room temperature ionic liquids. These substances, synthesized from a coproduct of diamine production, are explored for their potential in mitigating disposal issues associated with the polyamide industry, showcasing an environmental application of azepane derivatives (Belhocine et al., 2011).
Electronic and Optical Materials
Studies on poly(azomethine sulfone)s, prepared from bis(4-chlorophenyl)sulfone, have revealed their semiconducting properties. These materials, which show promise in electronic transport mechanisms, are potentially useful in the development of electronic devices (Rusu et al., 2007).
Sensory Applications
Research into colorimetric and fluorogenic sensors for Hg2+/Cr3+ detection in neutral water involves compounds with sulfonyl chloride groups. These sensors, offering easy and efficient detection methods, underscore the importance of sulfonyl-containing compounds in environmental monitoring (Das et al., 2012).
Catalysis
Copper-catalyzed formal aza-annulation processes using N-fluorosulfonamides and 1,3-dienes/1,3-enynes have been developed for the synthesis of azepanes, highlighting the role of azepane derivatives in the synthesis of complex molecules (Yang et al., 2022).
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c13-11-9-10(5-6-12(11)14)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQNPQSQXCDIQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2384717.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzamide](/img/structure/B2384725.png)
![8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2384726.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclohexyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2384731.png)


![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2384737.png)
